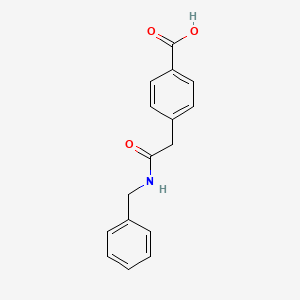
4-((Benzyl carbamoyl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Benzyl carbamoyl)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a benzyl carbamoyl group attached to the benzoic acid core, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyl carbamoyl)methyl)benzoic acid typically involves the reaction of benzylamine with 4-(chloromethyl)benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of benzylamine attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyl carbamoyl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The benzyl carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Benzyl carbamoyl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Benzyl carbamoyl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyl carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid core can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar structure but lacks the carbamoyl group.
4-Methylbenzoic acid: Similar benzoic acid core but with a methyl group instead of the benzyl carbamoyl group.
Benzamide: Contains a benzyl group but lacks the benzoic acid core.
Uniqueness
4-((Benzyl carbamoyl)methyl)benzoic acid is unique due to the presence of both the benzyl carbamoyl group and the benzoic acid core, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[2-(benzylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c18-15(17-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
InChI Key |
SLIZXFCQNPNHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















